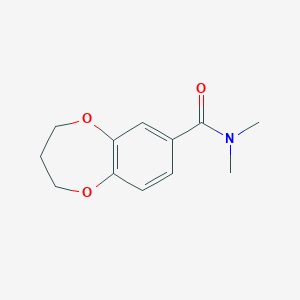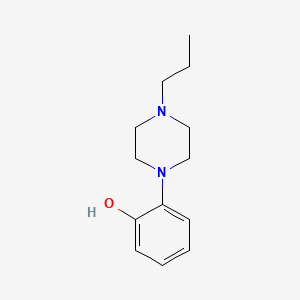![molecular formula C18H17N3O B7500464 N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7500464.png)
N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide, also known as QX-314, is a potent sodium channel blocker that has been widely used in scientific research. It was first synthesized in the 1950s, and since then, it has been extensively studied for its ability to block pain signals in nerve fibers.
作用机制
N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide blocks sodium channels by binding to the intracellular side of the channel pore. This prevents the influx of sodium ions into the neuron, which is necessary for the generation of action potentials. By blocking sodium channels, N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide effectively silences the activity of nociceptors, thereby reducing pain signaling.
Biochemical and Physiological Effects
N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide has been shown to have a number of biochemical and physiological effects on neurons. In addition to blocking sodium channels, it can also inhibit the activity of other ion channels, such as potassium channels and calcium channels. N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide has also been shown to reduce the release of neurotransmitters, such as glutamate and substance P, which are involved in pain signaling.
实验室实验的优点和局限性
One of the main advantages of using N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide in lab experiments is its selectivity for nociceptors. This allows researchers to study pain signaling pathways in a more targeted manner. Additionally, N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide has a long duration of action, which makes it useful for studying chronic pain conditions. However, one limitation of N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide is that it cannot be used in vivo, as it cannot penetrate the cell membrane on its own. Therefore, it must be delivered to the neuron using other methods, such as electroporation or microinjection.
未来方向
There are several future directions for research on N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide. One area of interest is the development of new delivery methods that can improve its efficacy and reduce its toxicity. Another area of research is the investigation of the role of sodium channels in other neurological conditions, such as epilepsy and multiple sclerosis. Additionally, there is ongoing research on the development of new sodium channel blockers that can selectively target different types of neurons, which could lead to the development of more effective pain medications.
合成方法
N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide can be synthesized through a multistep process involving the reaction of quinoxaline-2-carboxylic acid with N-methyl-N-(2-methylphenyl)amine. The resulting intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N,N-dimethylformamide to form N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide. The final product is purified by recrystallization or column chromatography.
科学研究应用
N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide has been widely used in scientific research as a tool to study the function of sodium channels in neurons. It is particularly useful for studying pain signaling pathways, as it can selectively block the activity of nociceptors, which are specialized neurons that detect painful stimuli. N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide has been used to investigate the role of sodium channels in various pain conditions, including neuropathic pain, inflammatory pain, and cancer pain.
属性
IUPAC Name |
N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-13-7-3-4-8-14(13)12-21(2)18(22)17-11-19-15-9-5-6-10-16(15)20-17/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBONCJVEXCUHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![N-[1-(2-thienyl)ethyl]-acetamide](/img/structure/B7500453.png)


